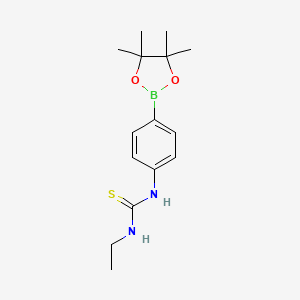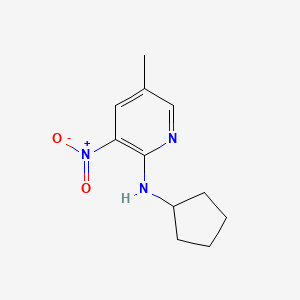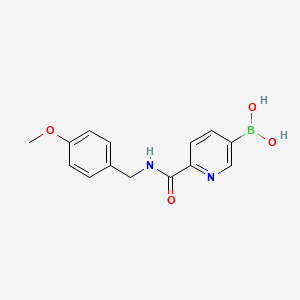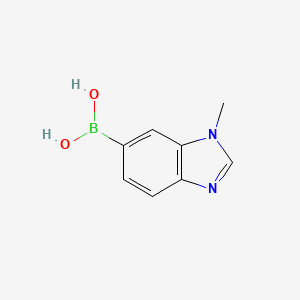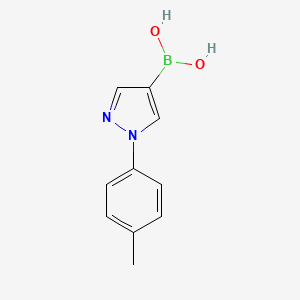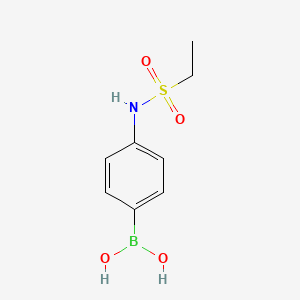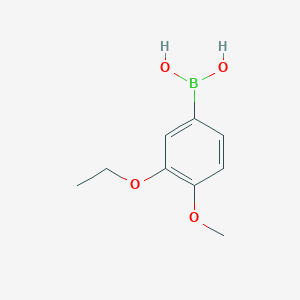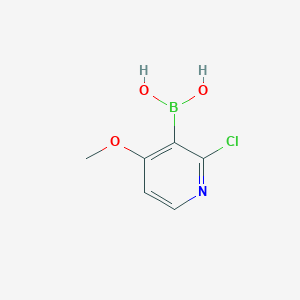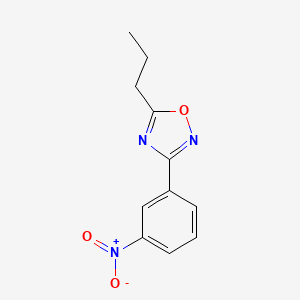![molecular formula C17H16N4 B1421324 N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine CAS No. 1993648-80-8](/img/structure/B1421324.png)
N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
Vue d'ensemble
Description
“N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Applications De Recherche Scientifique
Complex Formation and Rearrangement : This compound has been explored in the context of forming different complexes and undergoing rearrangement. For example, a related compound was used to synthesize different compounds by reacting with 2-pyridinecarboxaldehyde. These complexes have been characterized and their molecular structures determined through X-ray diffraction studies (Bermejo et al., 2000).
Synthesis and Characterization : The compound has been synthesized and characterized using various methods like 1H-NMR, 13C-NMR, MS HPLC, IR, and UV-VIS. Its structure was confirmed through single crystal X-ray diffraction. Research has shown its moderate affinity towards specific proteins, indicating potential biological applications (El-Gokha et al., 2019).
Spectral Study : Spectral studies of similar compounds, involving 1H and 13C NMR spectroscopy, have been conducted. These studies help in differentiating diastereoisomers and understanding the chemical structure of these compounds (Tytgat & Gelbcke, 2010).
Synthesis in Pharmaceutical Research : The compound has been used in the synthesis of nonacidic anti-inflammatory and analgesic agents, demonstrating its potential in drug development. This synthesis process has implications in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).
Development of New Materials : Research has also focused on using the compound in the development of new materials, like fluorinated polyamides containing tetraphenyl imidazole moieties. These polyamides have shown good thermal stability and flame retardancy, making them potentially useful in various industrial applications (Chen et al., 2021).
Catalytic Activity in Chemical Reactions : The compound has been studied for its catalytic activity in multicomponent reactions. This includes its use in synthesizing various compounds and evaluating their efficiency, which is crucial in the field of synthetic chemistry (Zare et al., 2017).
Medical Applications : In medical research, related aromatic diamine compounds have been studied for their inhibitory action on specific cellular processes. For instance, a similar compound showed inhibitory effects on nuclear translocation of NF-kappaB in macrophages, indicating potential therapeutic applications (Shin et al., 2004).
Propriétés
IUPAC Name |
1-[(E)-(4-methylphenyl)methylideneamino]-4-phenylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-12H,1H3,(H2,18,20)/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUWSPQZUXMERQ-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





